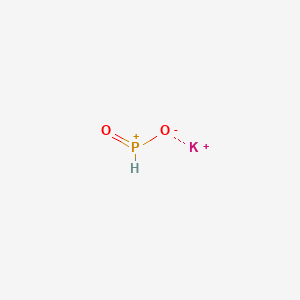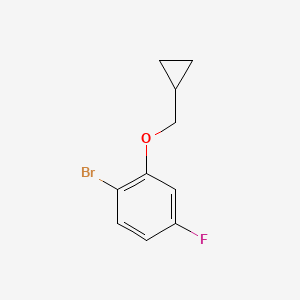
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene
Vue d'ensemble
Description
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-bromophenol and cyclopropylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water. A base such as potassium carbonate is used to deprotonate the phenol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated phenol undergoes nucleophilic substitution with cyclopropylmethanol in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding ketone or aldehyde.
Applications De Recherche Scientifique
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methoxy-4-fluoro-benzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-Bromo-2-cyclopropylmethoxy-4-chloro-benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-2-cyclopropylmethoxy-4-methyl-benzene: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene is unique due to the presence of the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propriétés
Formule moléculaire |
C10H10BrFO |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
1-bromo-2-(cyclopropylmethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrFO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
GBMCIOYVLWGGEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC(=C2)F)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8653896.png)
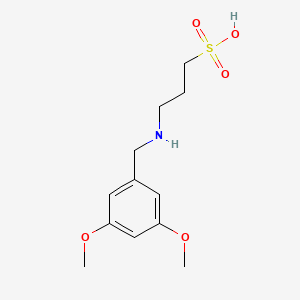
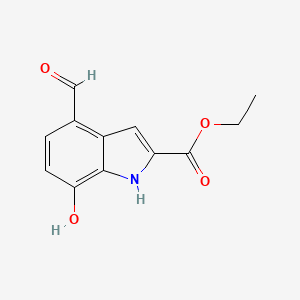
![methyl 2-(5-methyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8653903.png)
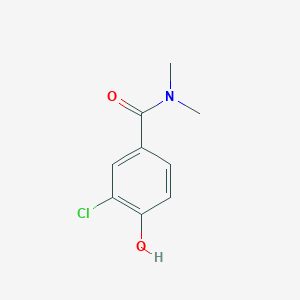
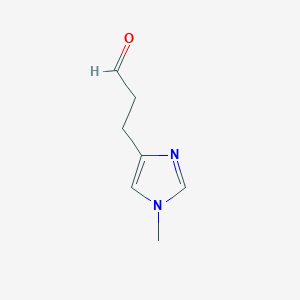
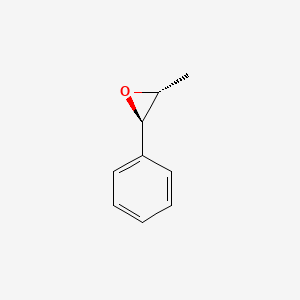
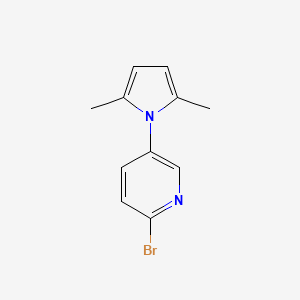
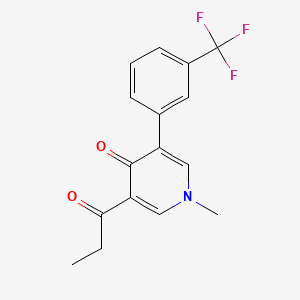
![Tert-butyl 4-[[2-chloro-4-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8653967.png)
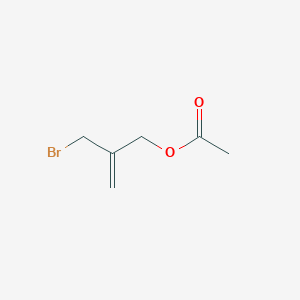
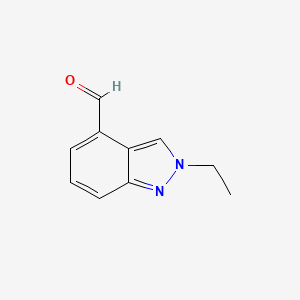
![4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
